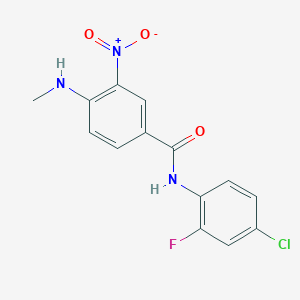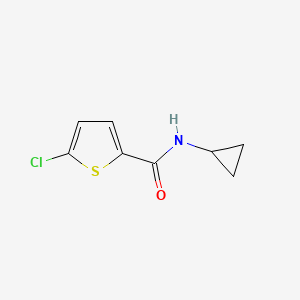
N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide, commonly known as CFM-4 or TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling and plays a critical role in the pathogenesis of many B-cell malignancies.
作用機序
CFM-4 acts as a covalent inhibitor of BTK by forming a covalent bond with a cysteine residue (Cys481) in the active site of the kinase. This covalent bond results in the irreversible inhibition of BTK activity and downstream signaling pathways.
Biochemical and Physiological Effects:
CFM-4 has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. In addition, CFM-4 has been shown to inhibit the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
CFM-4 is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, the irreversible nature of CFM-4's inhibition of BTK activity can make it difficult to study the effects of BTK reactivation on downstream signaling pathways.
将来の方向性
1. Combination therapy: CFM-4 has shown promising results in preclinical studies as a single agent, but there is evidence to suggest that it may be even more effective in combination with other targeted therapies.
2. Biomarker identification: The identification of biomarkers that can predict response to CFM-4 treatment could help to identify patients who are most likely to benefit from this therapy.
3. Clinical trials: CFM-4 is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases. Further clinical trials will be needed to determine the safety and efficacy of CFM-4 in these patient populations.
4. Development of second-generation inhibitors: The development of second-generation BTK inhibitors that can overcome the limitations of CFM-4, such as its irreversible nature, could lead to the development of more effective therapies for cancer and autoimmune diseases.
合成法
The synthesis of CFM-4 involves a multi-step process that starts with the reaction of 4-chloro-2-fluoroaniline and 3-nitrobenzoyl chloride to form the intermediate 4-chloro-2-fluoro-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with methylamine to form the final product CFM-4.
科学的研究の応用
CFM-4 has been extensively studied in preclinical models of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B-cell lymphoma, and multiple myeloma. In these studies, CFM-4 has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O3/c1-17-12-4-2-8(6-13(12)19(21)22)14(20)18-11-5-3-9(15)7-10(11)16/h2-7,17H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFHDCSKSHKTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)


![2-Ethoxy-5-[[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-thiadiazole](/img/structure/B7533499.png)
![N-(2-cyanoethyl)-2-[3-(2,3-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7533506.png)
![N-[2-(difluoromethylsulfonyl)phenyl]-2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetamide](/img/structure/B7533515.png)

![N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7533543.png)
